molecular formula C13H13N3O B2460923 4-(aminomethyl)-N-(pyridin-4-yl)benzamide CAS No. 754955-42-5

4-(aminomethyl)-N-(pyridin-4-yl)benzamide

Cat. No.: B2460923
CAS No.: 754955-42-5
M. Wt: 227.267
InChI Key: BEIPZGFAWMRBKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms involved .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV-Vis absorption values, may also be included .

Scientific Research Applications

Luminescent Properties and Multi-Stimuli Response

4-(Aminomethyl)-N-(pyridin-4-yl)benzamide derivatives exhibit luminescent properties in both DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution, showing dependency on solvent polarity. These compounds demonstrate mechanochromic properties and display multi-stimuli responsiveness, such as reversible changes from crystalline to amorphous states upon grinding and annealing (Srivastava et al., 2017).

Synthesis Improvement

Research has focused on improving the synthesis process of derivatives of this compound. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with the process optimized for higher yield and controllability under mild reaction conditions (Dian, 2010).

Chemical Characterization

Studies have focused on the chemical characterization of these compounds, including X-ray crystallography, thermal analysis, and spectroscopic methods. For example, the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives have been detailed, highlighting molecular orientation differences (Artheswari et al., 2019).

Application in Organometallic Complexes

These derivatives are significant in the synthesis of organometallic complexes. Their role in forming aminocarbene structures and coordination with metal ions has been explored, which is relevant for applications in catalysis and material science (Sadimenko, 2011).

Biological Activities

Some derivatives of this compound have been studied for their potential biological activities. For instance, the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been investigated for anticancer properties (Adhami et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding safe handling and storage procedures .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Properties

IUPAC Name

4-(aminomethyl)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12/h1-8H,9,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIPZGFAWMRBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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